![molecular formula C12H17NO3 B3076921 2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol CAS No. 1042588-29-3](/img/structure/B3076921.png)
2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol
Overview
Description
“2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol” is a member of phenols and a member of methoxybenzenes . It is also known by other names such as Phenol, 4-allyl-2,6-dimethoxy-; Methoxyeugenol; 2,6-Dimethoxy-4-allylphenol; 4-Allyl-2,6-dimethoxyphenol; 4-Hydroxy-3,5-dimethoxyallylbenzene; 2,6-Dimethoxy-4- (2-propenyl)phenol; 4- (2-Propenyl)-2,6-dimethoxyphenol (4-allylsyringol); 4-Allyl-2,6-dimetoxyphenol; 4-Allylsyringol; Phenol, 4- (2-propenyl)-2,6-dimethoxy .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H14O3 . The molecular weight is 194.2271 . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The boiling point of “this compound” is 441.7 K at a pressure of 0.015 bar . The density is 1.098 g/cm3 .Scientific Research Applications
Pharmacological Properties:
- Compounds structurally related to 2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol have shown significant inhibitory effects on PARP-1 and NF-κB, indicating potential therapeutic uses in medical research (Acuña et al., 2016).
- Certain phenolic compounds including derivatives of this compound have been studied for their antibacterial activity, particularly against gram-positive strains such as MRSA and VRE (Ogata et al., 2005).
Biochemical Applications:
- The enzymatic modification of 2,6-Dimethoxyphenol has been explored for the synthesis of dimers with high antioxidant capacity. These modified compounds show potential as bioactive compounds (Adelakun et al., 2012).
- Research into the effects of phenolic compounds on Agrobacterium vir genes and gene transfer induction provides insights into molecular mechanisms that could be relevant for genetic engineering and biotechnology (Joubert et al., 2002).
Chemical Synthesis and Industrial Applications:
- Studies on the synthesis of related compounds, such as 2,6-di-tert-butyl-4(dimethyl amino methyl) phenol, provide valuable information for the development of new antioxidants and industrial chemicals (Peng-pai).
- The selective route to 2-propenyl aryls directly from wood using a tandem organosolv and palladium-catalysed transfer hydrogenolysis has implications for green chemistry and sustainable material synthesis (Galkin & Samec, 2014).
Environmental Applications:
- Research on the oxidation of phenolic azo dyes by laccase from Pyricularia oryzae, including derivatives of 2,6-Dimethoxyphenol, contributes to our understanding of potential environmental applications in dye degradation and detoxification (Chivukula & Renganathan, 1995).
Mechanism of Action
Target of Action
It is known to be a member of phenols and methoxybenzenes , which are often involved in various biological processes.
Mode of Action
Phenolic compounds are generally known for their antioxidant activity , which involves the donation of an electron to neutralize free radicals.
Biochemical Pathways
The compound can be useful in the study of lignin pyrolysis products . Lignin fragments released in the process belong to monophenolic compounds and dimer fractions
Pharmacokinetics
The molecular weight of the compound is 1942271 , which is within the range that generally allows for good bioavailability.
Result of Action
Given its potential antioxidant activity , it may help in neutralizing harmful free radicals and reducing oxidative stress.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature can affect the compound’s boiling point .
properties
IUPAC Name |
2,6-dimethoxy-4-[(prop-2-enylamino)methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-5-13-8-9-6-10(15-2)12(14)11(7-9)16-3/h4,6-7,13-14H,1,5,8H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDGJBJAUXRWAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CNCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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